1H-benzimidazole-4-carboxylic acid
Overview
Description
1H-Benzimidazole-4-carboxylic acid is a heterocyclic aromatic organic compound It consists of a benzimidazole ring, which is a fusion of benzene and imidazole rings, with a carboxylic acid group attached at the 4-position
Mechanism of Action
Target of Action
1H-Benzimidazole-4-carboxylic acid, a derivative of benzimidazole, has been found to have a strong binding affinity to the fibroblast growth receptor 3 (FGFR3) . FGFR3 is a protein that plays a crucial role in cell division and regulation of cell growth. It is often associated with various types of cancers when mutated or overexpressed .
Mode of Action
The compound interacts with its target, FGFR3, by inhibiting its phosphorylation . Phosphorylation is a process that activates many proteins, and by inhibiting this process, the compound can induce tumor cell death . This interaction results in changes in the cellular environment, leading to the inhibition of tumor progression .
Biochemical Pathways
It is known that the compound’s interaction with fgfr3 can lead to changes in various cellular processes, including cell division and growth . These changes can affect downstream pathways, potentially leading to the death of tumor cells .
Result of Action
The primary result of the action of this compound is the induction of tumor cell death . By inhibiting the phosphorylation of FGFR3, the compound can disrupt the normal functioning of this protein, leading to changes in cell division and growth . These changes can ultimately lead to the death of tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. This reaction typically requires high temperatures and the presence of a strong acid such as hydrochloric acid or sulfuric acid .
Another method involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling reagent. This approach allows for a mild, acid-free, and one-pot synthesis of benzimidazoles from carboxylic acids .
Industrial Production Methods: Industrial production of this compound often employs the condensation of o-phenylenediamine with carboxylic acid derivatives in the presence of a mineral acid or acetic acid under refluxing temperatures . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
1H-Benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of benzimidazole derivatives with additional functional groups .
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of reduced benzimidazole derivatives .
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides .
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1H-Benzimidazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as enzyme inhibitors and modulators of biological pathways .
Medicine: The compound and its derivatives have been investigated for their potential therapeutic applications. They exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its derivatives are also employed as corrosion inhibitors and catalysts .
Comparison with Similar Compounds
1H-Benzimidazole-4-carboxylic acid is unique due to its specific structure and functional groups. Similar compounds include:
2-Methylbenzimidazole: This compound has a methyl group at the 2-position instead of a carboxylic acid group.
5,6-Dimethylbenzimidazole: This compound has methyl groups at the 5 and 6 positions.
Benzimidazole: The parent compound without any substituents.
The presence of the carboxylic acid group in this compound enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1H-benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNAFBGAWCMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378068 | |
Record name | 1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46006-36-4 | |
Record name | 1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-benzimidazole-4-carboxylic acid exert its cardioprotective effects?
A: Research suggests that this compound derivatives, specifically KR-33889 and its metabolite KR-34285, demonstrate cardioprotective effects by acting as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) []. PARP-1, when overactivated during myocardial ischemia, contributes to cell death. By inhibiting PARP-1, these compounds mitigate the damage caused by ischemia-reperfusion injury in cardiac tissue [].
Q2: Beyond its role in PARP-1 inhibition, are there other applications for this compound?
A: Yes, this compound can be used as a building block in the synthesis of Metal-Organic Frameworks (MOFs) []. The carboxylic acid group enables its incorporation as a linker within the MOF structure. Specifically, it has been utilized in the ligand functionalization of Ni-MOF-74, where it contributes to the framework's porosity and influences its CO2 adsorption properties [].
Q3: How does the structure of this compound derivatives impact their activity?
A: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound core influence its activity. For instance, research on GPR39 agonists, such as LY2784544 and GSK2636771, which contain the this compound scaffold, has revealed the importance of specific substituents and their influence on zinc-dependent allosteric modulation of the receptor [].
Q4: Are there efficient synthetic methods available for preparing 2-aryl-1H-benzimidazole-4-carboxylic acids?
A: Yes, 2-aryl-1H-benzimidazole-4-carboxylic acids can be efficiently synthesized via the oxidative cyclization of 2,3-diaminobenzoic acid with various aromatic aldehydes []. This method offers a streamlined approach to generate a diverse library of these compounds for further investigation.
Q5: What are the potential advantages of oral administration of KR-33889 compared to intravenous administration?
A: KR-33889, a derivative of this compound, has shown promising results when administered orally in preclinical models of myocardial infarction []. Oral administration offers significant advantages in terms of patient convenience, ease of administration, and potential for long-term treatment compliance, making it a more desirable route for drug delivery compared to intravenous administration [].
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